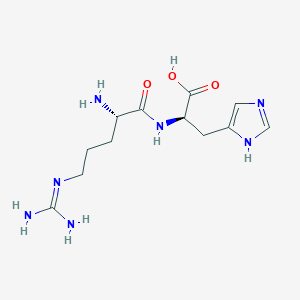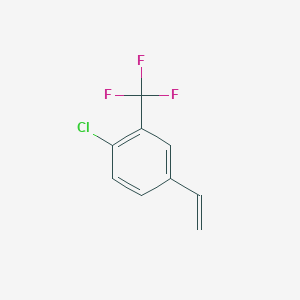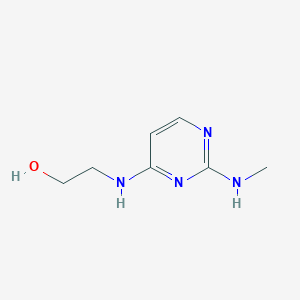
2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are used in various therapeutic applications. This compound, in particular, has shown potential in medicinal chemistry due to its unique structure and properties.
Preparation Methods
The synthesis of 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol involves several steps. One common method includes the reaction of 2-chloropyrimidine with methylamine to form 2-(methylamino)pyrimidine. This intermediate is then reacted with ethanolamine to yield the final product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Chemical Reactions Analysis
2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the study of enzyme inhibition and receptor binding.
Medicine: It is being explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities
Mechanism of Action
The mechanism of action of 2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-((2-(Methylamino)pyrimidin-4-yl)amino)ethanol can be compared with other pyrimidine derivatives such as:
2-aminopyrimidine: Known for its antitrypanosomal and antiplasmodial activities.
2-(pyridin-2-yl)pyrimidine: Exhibits anti-fibrotic activities.
Pyrazolo[3,4-d]pyrimidine: Used as a CDK2 inhibitor in cancer treatment.
These compounds share a similar pyrimidine core but differ in their substituents and specific biological activities, highlighting the unique properties of this compound.
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
2-[[2-(methylamino)pyrimidin-4-yl]amino]ethanol |
InChI |
InChI=1S/C7H12N4O/c1-8-7-10-3-2-6(11-7)9-4-5-12/h2-3,12H,4-5H2,1H3,(H2,8,9,10,11) |
InChI Key |
RIPLXUXGZQRKFX-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CC(=N1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


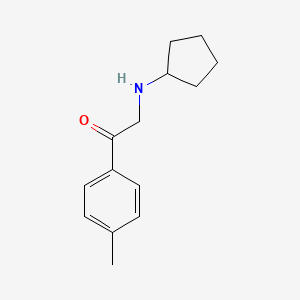
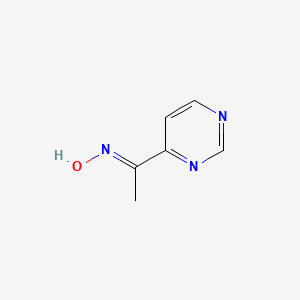

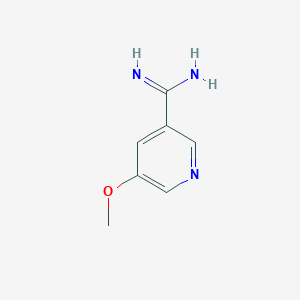
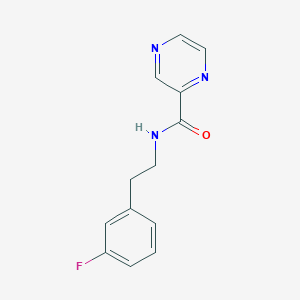
![2-(4-methylphenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrobromide](/img/structure/B13108341.png)
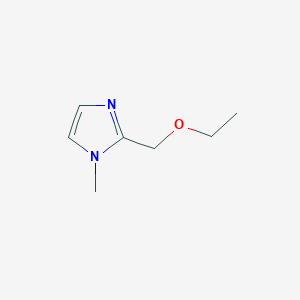
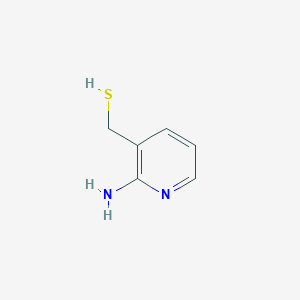
![6-Methyl-4-propyl-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13108365.png)
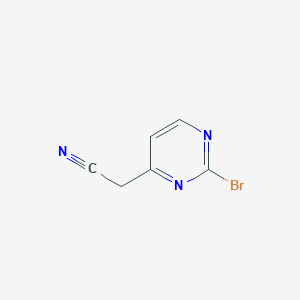
![2-Pentylbenzo[d]isothiazol-3(2H)-one](/img/structure/B13108381.png)
